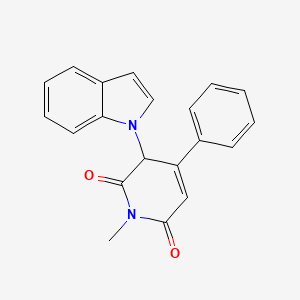
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-1-methyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-1-methyl-4-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridinedione core substituted with an indole group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-1-methyl-4-phenyl- typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high efficiency, operational simplicity, and compliance with green chemistry principles . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of reusable catalysts, such as ZnO nanoparticles, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-1-methyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole and phenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-1-methyl-4-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-1-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins involved in the process . In cancer cells, the compound may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyridinedione-based molecules. Examples include:
- 1H-Indole-3-carbaldehyde
- 2-Methyl-indole-3-carbaldehyde
- Benzimidazole-substituted indoles
Uniqueness
What sets 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-1-methyl-4-phenyl- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
61155-58-6 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-indol-1-yl-1-methyl-4-phenyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C20H16N2O2/c1-21-18(23)13-16(14-7-3-2-4-8-14)19(20(21)24)22-12-11-15-9-5-6-10-17(15)22/h2-13,19H,1H3 |
InChI Key |
VZJFMWQUTZLIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C(C1=O)N2C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7-(4-methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14575602.png)
![1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]-](/img/structure/B14575610.png)
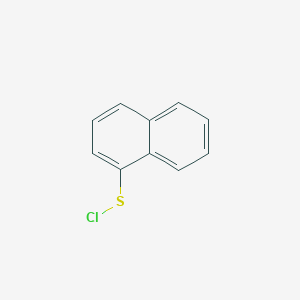
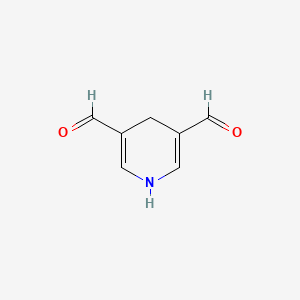

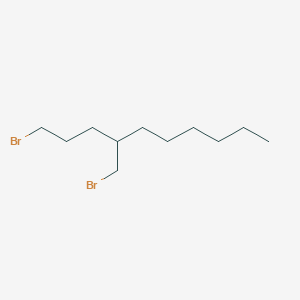
![1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14575638.png)
![2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575640.png)
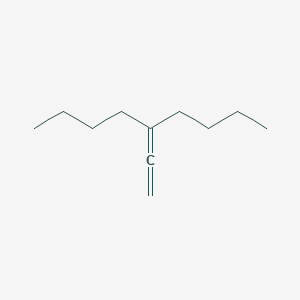
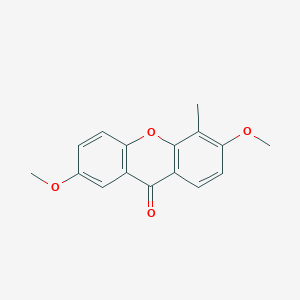
![(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14575662.png)
![Benzene, 1-chloro-4-[(triphenylmethyl)thio]-](/img/structure/B14575676.png)
![Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane](/img/structure/B14575688.png)
![2H-Pyran, tetrahydro-2-[2-(2-methyloxiranyl)ethoxy]-](/img/structure/B14575696.png)
